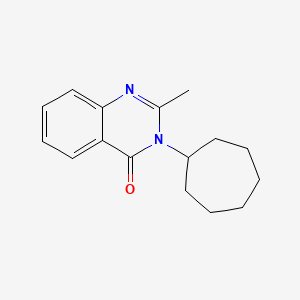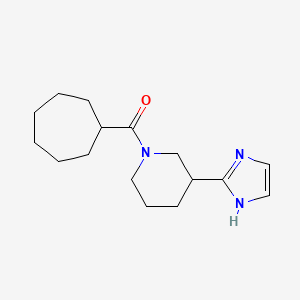![molecular formula C19H21ClN4O2 B5506842 (1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)
(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis The molecular structure of diazabicyclo[3.3.1]nonane derivatives has been characterized through various techniques. For example, X-ray diffraction and NMR spectroscopy have been employed to determine the chair-chair conformation and the stereoelectronic effects of esters derived from diazabicyclo[3.3.1]nonane, providing a foundation for understanding the molecular structure of the target compound (Fernández et al., 1995).
Chemical Reactions and Properties Diazabicyclo[3.3.1]nonane derivatives exhibit a range of chemical reactivities and properties. The influence of hydrogen bond acceptor systems on the interaction with nicotinic acetylcholine receptors highlights the chemical functionality and potential reactivity of such structures (Eibl et al., 2013). This aspect is crucial for understanding the chemical behavior of the specific compound .
Physical Properties Analysis The physical properties of diazabicyclo[3.3.1]nonane derivatives, such as their conformational stability and solubility, can be inferred from structural and conformational studies. These studies reveal that such compounds adopt a stable chair-chair conformation in solution, which may influence the physical properties of the target compound (Izquierdo et al., 1989).
Chemical Properties Analysis The chemical properties, including reactivity and stability of diazabicyclo[3.3.1]nonane derivatives, are significant for understanding the overall behavior of the compound. The ability to undergo conformational reorganization under various conditions, such as changes in solvent polarity or pH, highlights the dynamic chemical nature of these molecules (Veremeeva et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The aminomethylation of certain thiolates leads to the production of diazabicyclo[3.3.1]nonane derivatives, indicating a route for synthesizing functionally substituted nonane derivatives for further research applications (Dotsenko et al., 2007).
- Research on the 3,7-diazabicyclo[3.3.1]nonane scaffold has shown its interaction with nicotinic acetylcholine receptors, with specific hydrogen bond acceptor systems affecting subtype selectivity and interaction, providing insights into designing ligands with higher affinities (Eibl et al., 2013).
- Novel diazabicyclo compounds have been synthesized and evaluated for their biological activities, such as protection against specific plant injuries, suggesting potential applications in agricultural research (Li Li, 2012).
Catalytic and Synthetic Applications
- Silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) has been utilized as a highly efficient and reusable heterogeneous catalyst for synthesizing 4H-benzo[b]pyran derivatives, showcasing an application in facilitating complex organic reactions (Hasaninejad et al., 2011).
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-3-1-4-17(9-15)26-13-18(25)24-11-14-5-6-16(24)12-23(10-14)19-21-7-2-8-22-19/h1-4,7-9,14,16H,5-6,10-13H2/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVZLKDHKYDJT-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)COC3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)COC3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)


![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)


![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)
